

(2-Fluorocyclobutyl)methanamine: Technical Guide & Application Profile

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Compound of Interest

Compound Name: (2-Fluorocyclobutyl)methanamine

CAS No.: 1582719-54-7

Cat. No.: B2636776

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Executive Summary

(2-Fluorocyclobutyl)methanamine is a high-value, bifunctional building block used in the synthesis of pharmaceutical candidates. Characterized by a strained cyclobutane core substituted with a fluorine atom and a methanamine group, this molecule serves as a conformationally restricted bioisostere for flexible alkyl chains (e.g., propyl or butyl amines). Its incorporation into drug scaffolds modulates pKa, lipophilicity (LogP), and metabolic stability, making it a critical tool in fragment-based drug discovery (FBDD).

Chemical Identity & Nomenclature[1][2][3][4][5][6]

Property	Detail
IUPAC Name	(2-Fluorocyclobutyl)methanamine
Systematic Name	1-(Aminomethyl)-2-fluorocyclobutane
CAS Number (HCl Salt)	2227206-43-9
Chemical Formula	C ₅ H ₁₀ FN
Molecular Weight	103.14 g/mol (Free base)
SMILES	NCC1C(F)CC1
Stereochemistry	Exists as cis- and trans- diastereomers; often supplied as a racemic mixture or specific diastereomer (e.g., trans-racemate).

Structural Significance & "The Fluorine Effect"[7][8]

In medicinal chemistry, the strategic replacement of hydrogen with fluorine (bioisosterism) profoundly alters the physicochemical profile of a molecule. **(2-Fluorocyclobutyl)methanamine** leverages two key principles:

- **Conformational Restriction:** The cyclobutane ring locks the spatial arrangement of the amine and the fluorine, reducing the entropic penalty of binding to a protein target compared to a flexible linear chain.
- **Electronic Modulation:** The highly electronegative fluorine atom (β -position to the amine's attachment point) exerts an inductive electron-withdrawing effect.

Impact on Basicity (pKa)

The presence of fluorine at the C2 position lowers the pKa of the primary amine via the inductive effect (

).

- Typical Alkyl Amine pKa: ~10.5

- Fluorinated Analog pKa: ~8.5 – 9.5 (Estimated)
- Benefit: This reduction in basicity often improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel inhibition liability.

Lipophilicity Modulation

While fluorine is lipophilic, its polarity (C-F dipole) can increase solvation. However, in the context of the cyclobutane scaffold, the trans-isomer typically exhibits higher lipophilicity than the cis-isomer due to the cancellation of dipoles or exposure of the fluorine atom.

Synthesis & Manufacturing Methodologies

The synthesis of **(2-fluorocyclobutyl)methanamine** is challenging due to the propensity of fluorinated cycloalkanes to undergo HF elimination. The following protocol is a representative high-fidelity pathway derived from recent advances in fluorinated cyclobutane methodology (e.g., Chernykh et al., 2025).

Retrosynthetic Analysis (DOT Diagram)

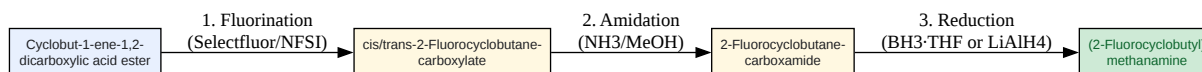


Figure 1: General Synthetic Pathway for (2-Fluorocyclobutyl)methanamine

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Detailed Protocol (Representative)

Step 1: Preparation of the Fluorinated Scaffold

- Starting Material: Ethyl 2-oxocyclobutanecarboxylate or Cyclobutene precursors.
- Method: Direct fluorination using electrophilic fluorinating agents (e.g., Selectfluor) often yields mixtures. A more robust approach involves the [2+2] cycloaddition of fluoroalkenes (e.g., vinyl fluoride) with acrylates, though this requires high-pressure equipment.

- Modern Approach: Deoxyfluorination of 2-hydroxycyclobutanecarboxylate using Morpho-DAST.
 - Critical Control: Temperature must be kept low (-78°C) to prevent ring opening or elimination.

Step 2: Amide Formation

- The ester intermediate is converted to the primary amide using methanolic ammonia or standard coupling reagents (EDC/HOBt) with ammonium chloride if starting from the acid.

Step 3: Reduction to Amine

- Reagents: Borane-tetrahydrofuran complex () is preferred over Lithium Aluminum Hydride () to avoid defluorination.
- Procedure:
 - Dissolve amide in anhydrous THF under Argon.
 - Add (3.0 equiv) dropwise at 0°C .
 - Reflux for 4–16 hours.
 - Quench carefully with MeOH/HCl to cleave the borane-amine complex.
 - Purification: Acid-base extraction followed by formation of the HCl salt (CAS 2227206-43-9) for stability.

Experimental Validation & Quality Control

To ensure the integrity of the building block, the following analytical parameters must be met.

Test	Method	Acceptance Criteria
Proton NMR	H NMR (400 MHz, DMSO-)	Integration matches structure; distinct multiplets for cyclobutane ring protons (1.8– 2.5 ppm).
Fluorine NMR	F NMR	Single peak (or two for diastereomers) around -170 to -200 ppm (decoupled).
Purity	HPLC-MS (ESI+)	>95% Area; Mass .
Stereochemistry	NOESY 1D/2D	Confirmation of cis (F and CH ₂ NH ₂ on same side) vs trans geometry.

Stereochemical Assignment Logic

- Cis-Isomer: Strong NOE correlation between the methine proton at C2 (bearing F) and the methylene protons of the methanamine group.
- Trans-Isomer: Weak or absent NOE correlation between these specific protons.

Applications in Drug Discovery[9][10][11][12][13][14]

(2-Fluorocyclobutyl)methanamine is primarily used to optimize lead compounds in the following therapeutic areas:

Bioisosteric Replacement

It serves as a replacement for:

- Cyclopentylamines: Reducing lipophilicity and metabolic liability.
- Linear Alkyl Amines: Introducing rigidity to freeze bioactive conformations.

Case Study Logic: Metabolic Stability

In a hypothetical kinase inhibitor, replacing a flexible n-butylamine side chain with **(2-fluorocyclobutyl)methanamine** can:

- Block Metabolism: The fluorine atom blocks cytochrome P450 oxidation at the susceptible ring position.
- Maintain Potency: The amine maintains the key salt-bridge interaction with the protein residue (e.g., Asp or Glu in the kinase hinge region).

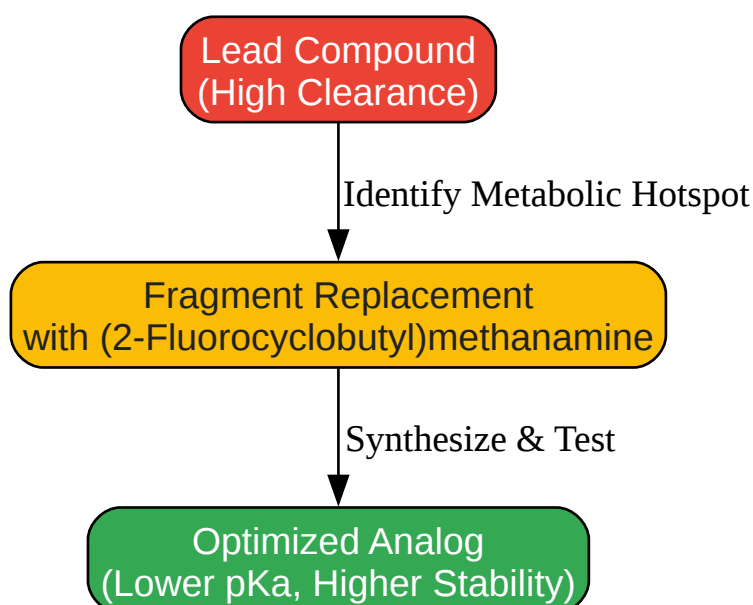


Figure 2: Optimization Workflow

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Safety & Handling

- Hazards: As a fluorinated primary amine, it is corrosive and an irritant. The HCl salt is hygroscopic.
- Stability: Avoid strong bases and high temperatures which may induce HF elimination, leading to the formation of cyclobutenes (polymerization risk).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

- Chernykh, A. V., et al. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[1]
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